molecular formula C9H9Cl2NO4S B2968798 2,4-Dichloro-5-[(dimethylamino)sulfonyl]benzoic acid CAS No. 4793-19-5

2,4-Dichloro-5-[(dimethylamino)sulfonyl]benzoic acid

Cat. No.: B2968798
CAS No.: 4793-19-5
M. Wt: 298.13
InChI Key: BWISMTLOBZXEIC-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-[(dimethylamino)sulfonyl]benzoic acid is a synthetic benzoic acid derivative belonging to a class of compounds investigated for their potential as carbohydrate-hydrolyzing enzyme inhibitors. Related sulfonamide analogues are synthesized via chlorosulfonation of 2,4-dichlorobenzoic acid, followed by reaction with the appropriate amine . This compound is of significant research interest in the field of antidiabetic agent development. Similar 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives have demonstrated potent in vitro inhibitory activity against α-glucosidase and α-amylase, key enzymes responsible for postprandial hyperglycemia . The mechanism of action involves binding to the active site of these enzymes, thereby delaying carbohydrate digestion and glucose absorption . Molecular docking studies of closely related compounds reveal that interaction with the enzymatic active site occurs through hydrogen bonding and various pi-interactions . This makes the compound a valuable scaffold for further structure-activity relationship (SAR) studies in medicinal chemistry. The product is intended for research purposes such as in vitro bioactivity screening, enzyme inhibition assays, and as a building block for the synthesis of more complex sulfonamide derivatives. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,4-dichloro-5-(dimethylsulfamoyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO4S/c1-12(2)17(15,16)8-3-5(9(13)14)6(10)4-7(8)11/h3-4H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWISMTLOBZXEIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=C(C=C(C(=C1)C(=O)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-5-[(dimethylamino)sulfonyl]benzoic acid typically involves multiple steps. One common method starts with the chlorination of a precursor compound, followed by sulfonation and subsequent reactions to introduce the dimethylamino group. For example, the synthesis may begin with the reaction of 2,4-dichlorobenzoic acid with chlorosulfonic acid to form 2,4-dichloro-5-sulfonylbenzoic acid. This intermediate is then reacted with dimethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts. The industrial synthesis may also include steps for purification and crystallization to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5-[(dimethylamino)sulfonyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various derivatives with different functional groups replacing the chlorine atoms .

Scientific Research Applications

2,4-Dichloro-5-[(dimethylamino)sulfonyl]benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5-[(dimethylamino)sulfonyl]benzoic acid involves its interaction with specific molecular targets. The sulfonyl group is known to participate in various biochemical pathways, potentially inhibiting enzymes or interacting with cellular receptors. The exact mechanism can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of 2,4-dichloro-5-[(dimethylamino)sulfonyl]benzoic acid are influenced by substituents on the sulfamoyl group. Below is a detailed comparison with structurally related compounds:

Table 1: Structural and Functional Comparison of Sulfamoyl-Substituted Benzoic Acid Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent on Sulfamoyl Group Key Properties/Biological Activity References
This compound C₉H₉Cl₂NO₄S ~298.0* Dimethylamino (N(CH₃)₂) Antidiabetic activity (α-glucosidase inhibition)
2,4-Dichloro-5-sulfamoylbenzoic acid (parent) C₇H₅Cl₂NO₄S 270.09 Sulfamoyl (NH₂) Lower lipophilicity; foundational scaffold
2,4-Dichloro-5-(diethylsulfamoyl)benzoic acid C₁₁H₁₃Cl₂NO₄S 326.19 Diethylamino (N(C₂H₅)₂) Increased steric bulk; reduced solubility
2,4-Dichloro-5-[(furan-2-ylmethyl)sulfamoyl]benzoic acid C₁₂H₁₀Cl₂NO₅S 359.24 Furan-2-ylmethyl Heterocyclic substituent; potential for π-π interactions
2,4-Dichloro-5-[(pentan-2-yl)sulfamoyl]benzoic acid C₁₂H₁₄Cl₂NO₄S 355.27 Pentan-2-yl High lipophilicity; possible membrane penetration enhancement

*Calculated based on substituent addition to the parent compound.

Key Differences in Physicochemical Properties

  • Solubility and Lipophilicity: The dimethylamino substituent increases solubility compared to diethyl or bulky alkyl/aryl groups due to its smaller size and polar nature. For instance, the diethyl analog (326.19 g/mol) has higher molecular weight and reduced aqueous solubility compared to the dimethyl derivative .
  • Hydrogen Bonding Capacity: The parent sulfamoyl compound (NH₂ group) has two hydrogen bond donors, whereas the dimethylamino variant (N(CH₃)₂) loses donor capacity but retains acceptors, altering target-binding interactions .

Biological Activity

2,4-Dichloro-5-[(dimethylamino)sulfonyl]benzoic acid, also known as a derivative of benzoic acid, has gained attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This compound is primarily recognized for its role as an enzyme inhibitor, especially in the context of diabetes management through the inhibition of carbohydrate-hydrolyzing enzymes.

Chemical Structure and Properties

The chemical structure of this compound features a dichlorobenzoic acid core with a dimethylaminosulfonyl substituent. This structural arrangement contributes to its unique reactivity and biological properties.

Enzyme Inhibition

Recent studies have highlighted the compound's ability to inhibit key enzymes involved in carbohydrate metabolism:

  • α-Glucosidase and α-Amylase Inhibition : Research demonstrated that derivatives of this compound exhibit significant inhibitory activity against α-glucosidase and α-amylase. For instance, one derivative was found to have threefold higher inhibitory potential against α-amylase and fivefold against α-glucosidase compared to the standard drug acarbose .

The mechanism by which this compound exerts its biological effects involves binding to the active sites of these enzymes, thereby preventing substrate interaction and subsequent catalysis. The presence of the sulfonyl group enhances binding affinity through hydrogen bonding interactions.

Case Studies

  • Antidiabetic Potential : A study synthesized various derivatives of this compound and evaluated their effects on postprandial hyperglycemia. The results indicated that these compounds could effectively reduce blood glucose levels by inhibiting carbohydrate-hydrolyzing enzymes .
  • Cytotoxic Activity : In vitro studies have shown moderate cytotoxic effects against human tumor cell lines such as A549 (lung carcinoma) and HeLa (cervical carcinoma). The cytotoxicity was attributed to the inhibition of tubulin polymerization, indicating potential applications in cancer therapy .

Summary of Inhibitory Activities

CompoundTarget EnzymeInhibitory ActivityReference
3cα-Amylase3-fold vs. acarbose
3cα-Glucosidase5-fold vs. acarbose
Derivative XA549 Cell LineModerate Cytotoxicity

Pharmacokinetics and Metabolism

Studies on the pharmacokinetics of this compound indicate that it undergoes metabolic transformations leading to various metabolites. Notably, one significant metabolite identified is 4-(dimethylaminosulfonylamino)benzoic acid, which accounts for a substantial portion of urinary excretion following administration .

Q & A

Q. What are the common synthetic routes for 2,4-dichloro-5-[(dimethylamino)sulfonyl]benzoic acid, and what analytical methods validate its purity?

  • Methodological Answer : A typical synthesis involves sulfonation and halogenation steps. For example, analogous compounds like 2,4-dichloro-5-fluorobenzoic acid are synthesized via reflux with hydrochloric acid and sodium hypochlorite . Post-synthesis, purity is validated using HPLC (high-performance liquid chromatography) with reference to pharmacopeial standards and spectroscopic techniques (e.g., NMR, IR). Ensure solvent residues are quantified via gas chromatography .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent hydrolysis of the sulfonyl group. Solubility data from structurally similar compounds (e.g., 3,5-dichloro-4-hydroxybenzoic acid) suggest limited stability in aqueous acids; use DMSO for stock solutions . Monitor degradation via periodic TLC or LC-MS .

Q. What are the foundational spectroscopic techniques for characterizing this compound?

  • Methodological Answer :
  • NMR : Analyze the aromatic proton environment (e.g., splitting patterns for chloro and sulfonyl substituents).
  • IR : Confirm sulfonamide (S=O stretch ~1350–1150 cm⁻¹) and carboxylic acid (O-H stretch ~2500–3300 cm⁻¹) functional groups.
  • Mass Spectrometry : Use high-resolution MS to distinguish isotopic patterns from chlorine atoms .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

  • Methodological Answer : Apply process control principles from chemical engineering, such as varying reflux time, solvent polarity, and catalyst loading. For example, in related sulfonamide syntheses, glacial acetic acid enhances reaction efficiency as a proton donor . Use fractional factorial design to test variables (e.g., temperature, reagent stoichiometry) and model outcomes via computational simulations .

Q. How can contradictions in spectral data (e.g., unexpected NMR splitting) be resolved?

  • Methodological Answer : Contradictions may arise from rotameric forms of the dimethylamino group or halogen bonding. Use variable-temperature NMR to probe dynamic effects . Compare computational chemistry predictions (DFT calculations for expected shifts) with experimental data. Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .

Q. What theoretical frameworks guide the study of this compound’s biological activity?

  • Methodological Answer : Link to structure-activity relationship (SAR) models, such as electronic effects of substituents on receptor binding. For instance, sulfonamide derivatives often target enzymes like carbonic anhydrase; use docking studies to predict interactions . Validate hypotheses via in vitro assays (e.g., enzyme inhibition kinetics) and correlate with Hammett σ constants for substituents .

Q. How can researchers investigate the compound’s degradation pathways under physiological conditions?

Q. How to design a study reconciling conflicting bioactivity results across literature?

Q. What computational tools predict the compound’s environmental fate or toxicity?

  • Methodological Answer :
    Apply QSAR models (e.g., EPI Suite) to estimate biodegradation half-lives or aquatic toxicity. Cross-reference with experimental data from structurally related chlorinated benzoic acids . Validate via microcosm studies assessing microbial degradation .

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